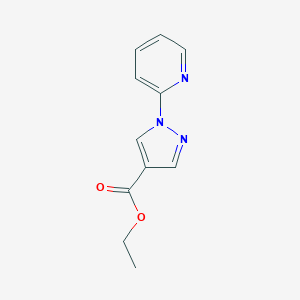

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-pyridin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPKAMXVXCKHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569888 | |

| Record name | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171193-35-4 | |

| Record name | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Synthesis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Consequently, the pyrazole nucleus is embedded in numerous blockbuster drugs, exhibiting activities that span anti-inflammatory, analgesic, antimicrobial, and anticancer applications.[3][4][5] A prime example is Celecoxib, a selective COX-2 inhibitor featuring a central pyrazole core, widely used in the treatment of arthritis.[1][6]

The target molecule of this guide, this compound, is a bifunctional scaffold of significant interest. It combines the proven biological relevance of the pyrazole ring with the coordinating properties of a pyridine moiety and a reactive ester handle suitable for further chemical elaboration, such as amide formation. This makes it a valuable building block for the synthesis of compound libraries aimed at drug discovery and the development of novel functional materials.

This guide provides a comprehensive, field-proven methodology for the synthesis of this target compound, grounded in the principles of the Knorr pyrazole synthesis. We will delve into the causal logic behind the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and explore the underlying reaction mechanism.

Synthetic Strategy: A Two-Step Cyclocondensation Approach

The most robust and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[6][7][8] This strategy is selected for its high efficiency, operational simplicity, and broad substrate scope.[9][10]

Our synthesis is designed as a two-step sequence:

-

Preparation of the 1,3-Dicarbonyl Synthon: Synthesis of the key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, from readily available starting materials. This intermediate is an activated form of a 1,3-dicarbonyl compound, primed for efficient cyclization.[11]

-

Cyclocondensation Reaction: The reaction of the synthesized intermediate with 2-hydrazinopyridine to form the target pyrazole ring via a cyclization-elimination cascade.

This pathway is illustrated in the workflow diagram below.

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Part A: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This procedure details the formation of the key 1,3-dicarbonyl equivalent. The reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride proceeds at elevated temperatures to drive the condensation.[11]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 26.0 g | 0.20 | 1.0 |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 35.6 g | 0.24 | 1.2 |

| Acetic anhydride | C₄H₆O₃ | 102.09 | 24.5 g | 0.24 | 1.2 |

Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethyl acetoacetate (26.0 g, 0.20 mol), triethyl orthoformate (35.6 g, 0.24 mol), and acetic anhydride (24.5 g, 0.24 mol).

-

Reaction Execution: Heat the mixture with stirring in an oil bath. Maintain the reaction temperature at approximately 130-140 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The low-boiling byproducts (ethyl acetate, ethanol) and excess reagents are removed by distillation under reduced pressure. The remaining crude product, a viscous yellow oil, is purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate.[11]

Part B: Synthesis of this compound

This is the core cyclocondensation step. The reaction is typically performed in ethanol, which serves as an excellent solvent for both reactants and facilitates the subsequent workup. The reaction is driven to completion by heating under reflux.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C₉H₁₄O₄ | 186.21 | 18.6 g | 0.10 | 1.0 |

| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 10.9 g | 0.10 | 1.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - | - |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | - | Catalytic |

Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.10 mol) in absolute ethanol (150 mL).

-

Addition of Reagents: To the stirred solution, add 2-hydrazinopyridine (10.9 g, 0.10 mol). A slight exotherm may be observed. Add a few drops of glacial acetic acid to catalyze the reaction.[6]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism. The key steps involve nucleophilic attack, intramolecular cyclization, and a series of elimination steps to yield the final aromatic product.

Caption: Mechanistic pathway of the cyclocondensation reaction.

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of 2-hydrazinopyridine attacks the electron-deficient β-carbon of the ethoxymethylene group (a Michael-type addition). This is followed by the elimination of ethanol.

-

Hydrazone Formation: The remaining nitrogen atom of the hydrazine moiety then attacks the ketone carbonyl group, forming a hydrazone intermediate after the elimination of a water molecule.

-

Intramolecular Cyclization & Aromatization: Although the exact sequence can vary, the process involves an intramolecular cyclization followed by elimination to form the stable, aromatic pyrazole ring system. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial attack.[8]

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, two distinct pyrazole ring protons (singlets), and the ethyl ester group (a quartet and a triplet). The chemical shifts of the pyrazole protons are typically found in the aromatic region (>7.5 ppm).[12] |

| ¹³C NMR | Resonances for all unique carbon atoms, including those of the pyridine and pyrazole rings, the ester carbonyl carbon (~160-165 ppm), and the ethyl group carbons. |

| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of the product (C₁₂H₁₁N₃O₂ = 229.24 g/mol ). |

| FT-IR | Characteristic absorption bands for C=O stretching of the ester (~1710-1730 cm⁻¹), C=N and C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and C-H stretching. |

| Melting Point | A sharp and defined melting point range, indicative of high purity. |

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound, a valuable heterocyclic building block. The strategy relies on the classic Knorr pyrazole synthesis, employing a readily prepared 1,3-dicarbonyl equivalent and 2-hydrazinopyridine. The detailed experimental protocols and mechanistic insights provided herein serve as a robust resource for researchers in synthetic chemistry and drug development, enabling the reproducible and scalable production of this important scaffold for further scientific exploration.

References

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

-

The Organic Chemistry Tutor. (2019). Synthesis of Pyrazoles. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Pharmaffiliates. [Link]

-

Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6479. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Rostom, S. A. F., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 936-1002. [Link]

-

Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(17), 7835-7848. [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

Singh, R. P., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 11(01), 216-238. [Link]

-

Inam, M., et al. (2022). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 851-874. [Link]

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications

Executive Summary: A Privileged Scaffold in Modern Chemistry

Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. This molecule integrates two critical pharmacophores: the pyrazole ring and the pyridine ring. The pyrazole moiety is a cornerstone of numerous approved pharmaceuticals, valued for its diverse biological activities, while the pyridine ring often enhances solubility, modulates electronic properties, and provides a key vector for molecular interactions.[1][2]

This guide offers a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying chemical principles. We will explore its synthesis, detailing the rationale behind the chosen methodology, analyze its physicochemical and spectroscopic properties, and discuss its reactivity and potential for derivatization. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their research endeavors.

Molecular Profile and Physicochemical Characteristics

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible research. The core identifiers for the title compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| CAS Number | 134139-45-4 |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental systems. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred from closely related analogs and computational models.

| Property | Predicted/Reported Value | Rationale & Context |

| Physical Form | Solid (predicted) | Similar N-aryl pyrazole esters are typically crystalline solids at room temperature. |

| Melting Point | Not reported; expected to be >80 °C | The parent compound, ethyl 1H-pyrazole-4-carboxylate, has a melting point of 78-80 °C.[3] Aromatic substitution generally increases melting point due to improved crystal packing. |

| Solubility | Low in water; High in polar aprotic solvents (DMSO, DMF) | The ester functionality and aromatic rings confer significant nonpolar character, while the pyridine nitrogen offers a site for protonation, potentially increasing solubility in acidic aqueous media. This profile is typical for similar heterocyclic intermediates.[4] |

| Storage Stability | Stable at 2–8°C under inert gas | Recommended for preventing slow hydrolysis of the ester or oxidative degradation over long-term storage.[4] |

Synthesis and Purification: A Strategic Approach

The construction of the 1-(pyridin-2-yl)pyrazole scaffold is most efficiently achieved through a convergent synthesis that forms the pyrazole ring in the presence of the pyridinyl substituent.

Retrosynthetic Analysis and Strategy

The most logical disconnection is at the pyrazole ring, breaking it down into a hydrazine component and a three-carbon electrophile. This approach is advantageous because the key starting material, 2-hydrazinopyridine, is commercially available, and the complementary fragment can be readily prepared.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes a common and reliable method for synthesizing N-aryl pyrazoles via condensation and cyclization. The choice of an ethoxymethylene synthon is strategic; it provides the necessary carbon backbone and features a good leaving group (ethoxy) to facilitate cyclization.

Step 1: Condensation of 2-Hydrazinopyridine with Ethyl 2-formyl-3-oxopropanoate

-

Rationale: This is a classic Knorr pyrazole synthesis variation. 2-Hydrazinopyridine acts as the dinucleophile, attacking the electrophilic carbonyl carbons of the β-ketoester equivalent. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps.

-

Procedure: a. To a solution of 2-hydrazinopyridine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine), add ethyl 2-formyl-3-oxopropanoate (1.05 eq). b. Add a catalytic amount of glacial acetic acid (3-4 drops) to protonate the carbonyl, activating it towards nucleophilic attack. c. Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The reaction is typically complete within 4-6 hours. d. Upon completion, allow the reaction mixture to cool to room temperature.

Step 2: Isolation and Purification

-

Rationale: The product often precipitates upon cooling. If not, reducing the solvent volume is necessary. Purification via recrystallization is ideal for obtaining high-purity material, while column chromatography is used if soluble impurities are present.

-

Procedure: a. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. c. Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. d. Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. The following data are predicted based on the known effects of the substituents on the pyrazole and pyridine cores.

| Analysis | Expected Observations |

| ¹H NMR | ~8.6 ppm (d, 1H): Pyridine H6 (ortho to N, deshielded).~8.2 ppm (s, 1H): Pyrazole H5.~7.9 ppm (m, 2H): Pyridine H3/H4.~7.5 ppm (s, 1H): Pyrazole H3.~7.3 ppm (m, 1H): Pyridine H5.~4.3 ppm (q, 2H): -O-CH₂-CH₃.~1.3 ppm (t, 3H): -O-CH₂-CH₃. |

| ¹³C NMR | ~163 ppm: Ester Carbonyl (C=O).~150-155 ppm: Pyridine C2/C6.~140-145 ppm: Pyrazole C3/C5.~110-140 ppm: Remaining Pyridine & Pyrazole carbons.~60 ppm: Methylene (-O-CH₂-).~14 ppm: Methyl (-CH₃). |

| Mass Spec (ESI+) | Expected m/z: 218.0873 for [M+H]⁺. |

| Infrared (IR) | ~1720 cm⁻¹: Strong C=O stretch (ester).~1590 cm⁻¹: C=N/C=C stretches (aromatic rings).~1250 cm⁻¹: C-O stretch (ester). |

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its potential as a scaffold for further chemical modification. Understanding its reactivity is key to unlocking this potential.

Key Reactive Sites

-

Ester Group: The most accessible functional handle. It can be readily hydrolyzed to the carboxylic acid or converted to a wide array of amides, providing a primary vector for diversification.[4]

-

Pyrazole Ring: While generally stable, the C-H bonds on the pyrazole ring can undergo metallation followed by quenching with an electrophile, although regioselectivity can be challenging.

-

Pyridine Ring: The pyridine nitrogen is basic and can be quaternized or oxidized. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution if an appropriate leaving group is installed.

Core Derivatization Reactions

The following workflow illustrates the two most critical transformations for library synthesis in a drug discovery context.

Caption: Primary derivatization pathways from the title compound.

Protocol: Ester Hydrolysis to Carboxylic Acid

-

Rationale: Saponification using a base like lithium hydroxide is a standard, high-yielding method for converting esters to carboxylates. The resulting carboxylate salt is then protonated with acid to yield the free carboxylic acid.

-

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.[4]

-

Applications in Research and Drug Development

The fusion of pyrazole and pyridine rings creates a "privileged scaffold" that is frequently found in biologically active molecules, particularly kinase inhibitors.[1]

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors, such as Ruxolitinib and Ibrutinib, contain N-aryl pyrazole or related azole cores. The 1-(pyridin-2-yl)pyrazole structure serves as an excellent starting point for synthesizing analogs targeting various kinases involved in cancer and autoimmune diseases.[1][5]

-

Intermediate for Agrochemicals: Pyrazole-based compounds are also prevalent in modern fungicides and herbicides. This molecule can serve as a building block for novel crop protection agents.[6]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , this compound is an ideal fragment for screening against biological targets. Hits can be elaborated into more potent leads by leveraging the reactivity of the ester group.

Safety and Handling

While specific toxicity data is not available, compounds of this class should be handled with standard laboratory precautions.

-

General Hazards: Based on similar structures, potential hazards may include being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and causing respiratory irritation (H335).[7]

-

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Handle in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier before use.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern chemical research. Its synthesis is straightforward, and its structure contains a versatile functional handle for diversification. The proven importance of the pyrazolopyridine scaffold in pharmaceuticals ensures that this compound will remain a valuable tool for scientists working at the forefront of drug discovery and materials science.

References

-

PubChem. Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

El-Gamal, M. I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

- Patel, H. M., et al. (2014). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences.

- Fülöp, F., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules.

-

Feng, Z., et al. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. ResearchGate. Available from: [Link]

-

Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available from: [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

CP Lab Safety. Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, min 97%, 50 mg. Available from: [Link]

-

Shawali, A. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Available from: [Link]

-

Molecules. Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. Available from: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

Quiroga, J., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. 1-(6-Bromo-pyridin-2-YL)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester () for sale [vulcanchem.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Notably, this specific constitutional isomer is not widely documented or commercially available, with no readily identifiable CAS number at the time of this writing. This guide addresses this gap by presenting a robust, field-proven synthetic protocol, detailed characterization methodologies, and a discussion of its potential applications. By leveraging established principles of pyrazole synthesis, this document serves as a practical resource for researchers seeking to synthesize and utilize this novel compound in their drug development pipelines.

Introduction and Strategic Overview

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its prevalence is due to its ability to engage in a variety of non-covalent interactions with biological targets and its synthetic tractability. The introduction of a pyridinyl substituent onto the pyrazole ring, as in this compound, creates a scaffold with enhanced potential for forming hydrogen bonds, metal coordination, and π-stacking interactions, all of which are critical for high-affinity ligand-receptor binding.

While isomers such as ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate (CAS No. 1014631-92-5)[2][3] and ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate (CAS No. 741717-60-2)[4] are known, the 2-pyridyl isomer remains a less-explored entity. This guide provides the necessary technical details to empower researchers to synthesize this compound, thereby enabling the exploration of its unique biological activity.

The synthetic strategy presented herein is a classic and reliable approach to the formation of 1,4-disubstituted pyrazoles: the condensation of a substituted hydrazine with a β-dicarbonyl equivalent. In this case, 2-hydrazinopyridine serves as the hydrazine component, providing the pyridin-2-yl moiety at the N1 position of the pyrazole.

Synthesis of this compound

The synthesis is predicated on the reaction of 2-hydrazinopyridine with an appropriate C3 electrophile to construct the pyrazole ring. A common and effective electrophile for this purpose is ethyl 2-formyl-3-oxopropanoate or a related derivative.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Hydrazinopyridine

-

Ethyl 2-formyl-3-oxopropanoate (or its sodium salt)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinopyridine (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of ethyl 2-formyl-3-oxopropanoate (1.05 eq.) in ethanol. Add a catalytic amount of glacial acetic acid (approximately 0.1 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Characterization and Data

As this compound is not widely characterized in the literature, the following section outlines the expected data from standard analytical techniques.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, chloroform, DMSO, ethyl acetate |

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrazole protons, and four signals in the aromatic region corresponding to the protons of the pyridin-2-yl group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the ethyl group carbons, the pyrazole ring carbons, and the five carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group and characteristic bands for the C=N and C=C stretching of the aromatic rings.

Potential Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry with potential applications in several therapeutic areas:

-

Kinase Inhibition: The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, making this scaffold suitable for targeting the hinge region of protein kinases.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, and this compound could be a precursor to novel anti-inflammatory drugs.[5]

-

Anticancer Therapeutics: The pyrazole core is present in many compounds with demonstrated anticancer activity.[1]

Conclusion

References

- Vertex AI Search. Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate, 95% Purity, C11H11N3O2, 1 gram.

-

PubChem. ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Available at: [Link]

-

CP Lab Safety. Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate, min 97%, 50 mg. Available at: [Link]

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

-

ResearchGate. Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Available at: [Link]

-

PubChem. ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. Available at: [Link]

-

Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Johns Hopkins University. Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Available at: [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link]

-

ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly those incorporating pyrazole and pyridine scaffolds, represent a cornerstone of medicinal chemistry due to their diverse biological activities. Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is one such molecule of interest, serving as a versatile intermediate for the synthesis of more complex pharmaceutical agents.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize this molecule. As a self-validating system, the data from each method—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—corroborates the findings of the others, culminating in a definitive structural assignment. This document moves beyond a simple recitation of data, delving into the causal reasoning behind experimental choices and the interpretation of spectral features, reflecting the insights of an experienced application scientist. While a single, consolidated publication containing all spectroscopic data for this specific molecule is not prevalent, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust and reliable characterization profile.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a clear understanding of the target structure. The molecule consists of a pyrazole ring substituted at the N1 position with a pyridin-2-yl group and at the C4 position with an ethyl carboxylate group. This arrangement dictates the electronic environment of every atom, which is directly probed by spectroscopic methods.

For clarity in the following sections, a systematic numbering system is assigned to the atoms of this compound.

Caption: Numbering scheme for this compound.

The overall analytical workflow is designed to provide orthogonal data points, ensuring a high-confidence structural elucidation.

Caption: Workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Principle & Experimental Rationale Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton types and their electronic environments. Chemical shift (δ) values indicate the degree of shielding, while spin-spin coupling (splitting patterns) reveals the number of neighboring protons, allowing for the assembly of molecular fragments. A high-field instrument (e.g., 400 or 500 MHz) is chosen to achieve optimal signal dispersion, which is critical for resolving the complex spin systems in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound, providing good solubility without introducing interfering signals.

Standard Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer at ambient temperature (e.g., 298 K).

-

Acquisition: Acquire the data using a standard pulse program, typically with 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.79 | d | ~2.4 | 1H | H5 |

| ~8.55 | ddd | ~4.9, 1.9, 0.9 | 1H | H6' |

| ~8.15 | s | - | 1H | H3 |

| ~7.90 | d | ~8.1 | 1H | H3' |

| ~7.85 | td | ~7.7, 1.9 | 1H | H4' |

| ~7.30 | ddd | ~7.5, 4.9, 1.1 | 1H | H5' |

| 4.35 | q | 7.1 | 2H | OCH₂ CH₃ |

| 1.38 | t | 7.1 | 3H | OCH₂CH₃ |

Detailed Interpretation The predicted ¹H NMR spectrum provides a unique fingerprint of the molecule.

-

Ethyl Group Protons: The signals for the ethyl ester are the most straightforward to assign. The methylene protons (OCH₂ CH₃) appear as a quartet around 4.35 ppm due to coupling with the three adjacent methyl protons.[1] The methyl protons (OCH₂CH₃ ) appear as a triplet near 1.38 ppm, split by the two methylene protons. The 2:3 integration ratio is a definitive confirmation of this functional group.

-

Pyrazole Ring Protons: The pyrazole ring contains two protons. H3 is expected to appear as a sharp singlet around 8.15 ppm. The H5 proton is anticipated to be the most downfield signal of the pyrazole ring, appearing as a doublet around 8.79 ppm due to a small four-bond coupling (⁴J) to the H6' proton of the pyridine ring. The significant downfield shift of H5 is attributed to the anisotropic effect and electron-withdrawing nature of the adjacent N-pyridinyl group. This assignment is based on analysis of similar N-aryl pyrazoles.

-

Pyridine Ring Protons: The four protons on the pyridin-2-yl substituent present a complex and informative spin system.

-

H6' : This proton is adjacent to the pyridine nitrogen and is therefore the most deshielded of the pyridine protons, expected around 8.55 ppm. It appears as a doublet of doublet of doublets (ddd) due to coupling with H5' (³J, ~4.9 Hz), H4' (⁴J, ~1.9 Hz), and H3' (⁵J, ~0.9 Hz).

-

H3' : This proton is adjacent to the point of attachment to the pyrazole ring and is deshielded, appearing as a doublet around 7.90 ppm, primarily split by H4' (³J, ~8.1 Hz).

-

H4' : This proton appears as a triplet of doublets (td) around 7.85 ppm, showing coupling to both H3' and H5' (³J, ~7.7 Hz) and a smaller coupling to H6' (⁴J, ~1.9 Hz).

-

H5' : This proton is the most upfield of the pyridine signals, appearing around 7.30 ppm as a doublet of doublet of doublets, coupled to H6', H4', and H3'.

-

¹³C NMR Spectroscopy

Principle & Experimental Rationale Carbon-13 NMR spectroscopy maps the carbon backbone of the molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon atom gives one signal. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Standard Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Acquisition: Record the spectrum on a 101 MHz (or higher) spectrometer using a standard pulse program with broadband proton decoupling. A longer acquisition time with a greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum, with calibration against the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.5 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~150.8 | C2' | Pyridine carbon attached to pyrazole, deshielded by two N atoms. |

| ~149.5 | C6' | Pyridine carbon adjacent to N1', deshielded. |

| ~142.0 | C5 | Pyrazole carbon, shifted downfield by adjacent N1 and N-pyridinyl group. |

| ~138.5 | C4' | Pyridine CH carbon. |

| ~131.5 | C3 | Pyrazole CH carbon. |

| ~124.0 | C5' | Pyridine CH carbon. |

| ~121.5 | C3' | Pyridine CH carbon. |

| ~114.0 | C4 | Pyrazole carbon attached to the ester, quaternary. |

| ~60.8 | OCH₂ CH₃ | Methylene carbon of the ethyl ester. |

| ~14.5 | OCH₂CH₃ | Methyl carbon of the ethyl ester, most upfield signal. |

Mass Spectrometry (MS)

Principle & Experimental Rationale Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, non-volatile molecule. It typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can determine the mass with enough accuracy to confirm the elemental composition.

Standard Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode ESI with typical source parameters (e.g., capillary voltage ~3.5-4.5 kV, nebulizer gas pressure ~1-2 bar, drying gas flow ~5-8 L/min at ~200 °C).

-

Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₁H₁₁N₃O₂

-

Calculated Monoisotopic Mass: 217.0851 g/mol

-

Expected Ion Peaks:

-

[M+H]⁺: m/z 218.0924

-

[M+Na]⁺: m/z 240.0743

-

Interpretation The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 218.0924. Observation of this peak with an accuracy of <5 ppm in an HRMS experiment provides unequivocal confirmation of the compound's elemental composition, C₁₁H₁₂N₃O₂⁺. The sodium adduct [M+Na]⁺ is also commonly observed and serves as a secondary confirmation.

Infrared (IR) Spectroscopy

Principle & Experimental Rationale Infrared spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the presence of specific functional groups, as different bond types (e.g., C=O, C=N, C-H) absorb infrared radiation at characteristic frequencies. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.

Standard Experimental Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition: Apply pressure to ensure good contact and record the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: A background spectrum is automatically subtracted to yield the final absorbance or transmittance spectrum.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching (from both pyrazole and pyridine rings). |

| ~2980-2850 | Medium | Aliphatic C-H stretching (from the ethyl group). |

| ~1725-1710 | Strong | C=O stretching of the α,β-unsaturated ester carbonyl.[2] |

| ~1600-1450 | Strong-Medium | C=C and C=N stretching vibrations characteristic of the aromatic rings. |

| ~1250-1100 | Strong | C-O stretching of the ester group. |

| ~800-700 | Medium-Strong | C-H out-of-plane bending, characteristic of the substitution pattern on the rings. |

Interpretation The IR spectrum provides a rapid confirmation of key functional groups. The most prominent and diagnostic peak will be the strong C=O stretch of the ester group around 1715 cm⁻¹. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the heterocyclic rings, while bands above 3000 cm⁻¹ confirm the aromatic C-H bonds.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. Mass spectrometry provides definitive proof of the molecular weight and elemental composition. Finally, Infrared spectroscopy rapidly confirms the presence of essential functional groups, notably the ester carbonyl. Together, these techniques provide a self-validating and comprehensive dataset that unambiguously confirms the molecular structure, establishing the necessary foundation for its application in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

ResearchGate. (2018). Crystal structure of ethyl 5-amino-1-(pyridin-2-yl)- 1H-pyrazole-4-carboxylate, C11H12N4O2. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. As a molecule integrating three distinct chemical moieties—a pyridine ring, a pyrazole ring, and an ethyl carboxylate group—its structural elucidation serves as an exemplary case for NMR-based characterization. This document offers a predictive analysis grounded in established principles of chemical shifts and spin-spin coupling, presents a robust experimental protocol for data acquisition, and details the interpretation of the spectral data. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural verification of complex heterocyclic compounds.

Introduction: The Imperative for Structural Verification

In the landscape of medicinal chemistry and materials science, N-aryl pyrazoles are privileged scaffolds due to their diverse biological activities and versatile chemical properties. The specific compound, this compound, combines the electron-deficient nature of the pyridine ring with the versatile pyrazole core, functionalized with an ethyl ester group that allows for further synthetic modification.

The precise arrangement of these fragments is critical to the molecule's function. Isomeric impurities, such as the attachment to a different nitrogen on the pyrazole or a different position on the pyridine ring, could drastically alter its biological and chemical profile. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any further investigation. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular topology through the distinct electronic environments of each proton. This guide explains how to predict, acquire, and interpret the ¹H NMR spectrum to definitively confirm the structure of the title compound.

Molecular Structure and Proton Environments

To systematically analyze the ¹H NMR spectrum, it is essential to first deconstruct the molecule into its constituent spin systems and identify all unique proton environments. The structure contains eight distinct sets of protons, each with a unique chemical shift and multiplicity.

Caption: Labeled structure of the target molecule.

The eight proton environments are:

-

Pyrazole Protons: H3 and H5.

-

Pyridine Protons: H3', H4', H5', and H6'.

-

Ethyl Protons: The methylene protons (Hₐ) and the methyl protons (Hᵦ).

Theoretical ¹H NMR Spectral Prediction

A predictive analysis based on established chemical shift theory and empirical data for similar structures allows for a robust hypothesis of the expected spectrum.[1][2][3][4] The analysis is performed for a standard deuterated chloroform (CDCl₃) solvent.

Pyrazole Ring Protons (H3, H5)

The pyrazole ring is an aromatic five-membered heterocycle. The chemical shifts of its protons are influenced by the substituents.

-

H5: This proton is adjacent to the N1-pyridin-2-yl group. Its chemical shift will be significantly downfield due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the adjacent nitrogen.

-

H3: This proton is situated between a nitrogen atom and the carbon bearing the electron-withdrawing ethyl carboxylate group. This environment will also cause a significant downfield shift.

-

Coupling: The four-bond coupling (⁴J) between H3 and H5 in pyrazoles is typically very small or zero (<1 Hz), so both signals are expected to appear as sharp singlets.[5]

Prediction:

-

H5: δ ≈ 8.3 - 8.6 ppm (singlet, 1H).

-

H3: δ ≈ 8.1 - 8.4 ppm (singlet, 1H).

Pyridine Ring Protons (H3', H4', H5', H6')

The 2-substituted pyridine ring constitutes a four-spin system. The chemical shifts are dictated by the proximity to the electronegative nitrogen atom and the point of attachment to the pyrazole.

-

H6': This proton is ortho to the ring nitrogen, placing it in the most electron-deficient environment. It will be the most downfield of the pyridine signals and will appear as a doublet of doublets (or doublet of triplets) due to coupling with H5' (ortho, ³J ≈ 4-6 Hz) and H4' (meta, ⁴J ≈ 1-2 Hz).[6][7][8]

-

H4': This proton is para to the point of substitution and will be influenced by both adjacent protons (H3' and H5'). It is expected to appear as a triplet of doublets (or complex multiplet).

-

H3': This proton is ortho to the substituent and meta to the nitrogen. It will appear downfield as a doublet due to coupling with H4' (ortho, ³J ≈ 7-8 Hz).

-

H5': This proton is meta to the substituent and ortho to H4' and H6'. It will appear as a complex multiplet, often resembling a triplet, in the most upfield region of the pyridine signals.

Prediction:

-

H6': δ ≈ 8.5 - 8.7 ppm (ddd, 1H, J ≈ 4.8, 1.8, 0.9 Hz).

-

H3': δ ≈ 7.9 - 8.2 ppm (d, 1H, J ≈ 8.0 Hz).

-

H4': δ ≈ 7.8 - 8.0 ppm (ddd, 1H, J ≈ 8.0, 7.5, 1.8 Hz).

-

H5': δ ≈ 7.3 - 7.5 ppm (ddd, 1H, J ≈ 7.5, 4.8, 0.9 Hz).

Ethyl Carboxylate Protons (Hₐ, Hᵦ)

The ethyl group signals are highly characteristic and predictable.

-

Methylene (Hₐ): These two protons are directly attached to the ester oxygen, which strongly deshields them. They are split by the three adjacent methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The typical coupling constant is ³J ≈ 7.1 Hz.

-

Methyl (Hᵦ): These three protons are in a standard alkyl environment but are influenced by the adjacent methylene group. They are split by the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3) with the same coupling constant.

Prediction:

-

Hₐ (-CH₂-): δ ≈ 4.3 - 4.5 ppm (quartet, 2H, J ≈ 7.1 Hz).

-

Hᵦ (-CH₃): δ ≈ 1.3 - 1.5 ppm (triplet, 3H, J ≈ 7.1 Hz).

Summary of Predicted Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6' (Pyridine) | 8.5 - 8.7 | ddd | ≈ 4.8, 1.8, 0.9 | 1H |

| H5 (Pyrazole) | 8.3 - 8.6 | s | - | 1H |

| H3 (Pyrazole) | 8.1 - 8.4 | s | - | 1H |

| H3' (Pyridine) | 7.9 - 8.2 | d | ≈ 8.0 | 1H |

| H4' (Pyridine) | 7.8 - 8.0 | ddd | ≈ 8.0, 7.5, 1.8 | 1H |

| H5' (Pyridine) | 7.3 - 7.5 | ddd | ≈ 7.5, 4.8, 0.9 | 1H |

| Hₐ (-CH₂-) | 4.3 - 4.5 | q | ≈ 7.1 | 2H |

| Hᵦ (-CH₃) | 1.3 - 1.5 | t | ≈ 7.1 | 3H |

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed for reproducibility and accuracy.

Caption: Standard workflow for NMR analysis.

Sample Preparation

-

Analyte Mass: Accurately weigh 5-10 mg of this compound. This mass ensures sufficient signal-to-noise ratio without causing issues of solubility or line broadening.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. It is crucial to use a solvent containing a known internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing.

-

Homogenization: After adding the solvent, cap the NMR tube and vortex gently until the sample is fully dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's "lock" system uses the deuterium signal from the solvent to counteract magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the static magnetic field (B₀) across the sample volume to achieve narrow line widths and high resolution.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements to ensure the system fully relaxes between pulses.

-

Number of Scans (NS): 16 scans is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for longitudinal relaxation of the protons, preventing signal saturation and ensuring accurate integration.

-

Acquisition Time (AT): An acquisition time of 2-4 seconds ensures that the Free Induction Decay (FID) has decayed sufficiently, leading to good digital resolution in the final spectrum.

-

Spectral Analysis and Interpretation

Analyzing the acquired spectrum involves assigning each signal to a specific proton based on its chemical shift, integration, and multiplicity, and comparing this to the theoretical prediction.

-

The Upfield Region (δ 0-2 ppm): The only signal expected here is the triplet corresponding to the ethyl methyl group (Hᵦ) at ~1.4 ppm. Its integration value should be 3H, and its triplet multiplicity confirms the presence of an adjacent CH₂ group.

-

The Mid-Field Region (δ 4-5 ppm): A single quartet integrating to 2H should be observed at ~4.4 ppm. This is the characteristic signal of the ethyl methylene group (Hₐ) , deshielded by the ester oxygen. Its quartet shape confirms its proximity to a CH₃ group.

-

The Aromatic Region (δ 7-9 ppm): This is the most complex region, containing six signals for the six aromatic protons.

-

The two sharp singlets correspond to the pyrazole protons (H3 and H5) . The most downfield of these, likely around 8.4 ppm, is assigned to H5, while the other at ~8.2 ppm is H3. Their singlet nature confirms the lack of significant coupling between them.

-

The remaining four signals belong to the pyridine protons . The most downfield signal in the entire spectrum, a complex multiplet around 8.6 ppm, is assigned to H6' , due to its proximity to the pyridine nitrogen. The other signals for H3', H4', and H5' can be assigned based on their predicted shifts and observed coupling patterns, which can be confirmed with 2D NMR experiments like COSY if necessary.

-

The concordance of the observed integration values (3H, 2H, and four 1H signals in the aromatic region) with the molecular formula provides a powerful validation of the structure. The unique splitting patterns of the ethyl group and the pyridine protons serve as a molecular fingerprint, confirming the connectivity and completing the structural proof.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a robust theoretical prediction, followed by a meticulous experimental protocol, enables a confident and unambiguous interpretation of the spectral data. The eight distinct signals, from the characteristic upfield triplet of the ethyl group to the complex downfield multiplets of the pyridine ring, collectively provide a unique fingerprint that validates the molecule's precise isomeric form and purity. This guide serves as a model for the rigorous application of ¹H NMR spectroscopy in the structural elucidation of complex organic molecules, an essential practice in modern chemical research and development.

References

-

Elguero, J., Goya, P., & Páez, J. A. (2005). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 43(12), 97-105. [Link]

-

Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]

-

Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2131-2135. [Link]

-

Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]

-

da Silva, A. B., et al. (2003). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES. Journal of the Serbian Chemical Society, 68(1), 1-8. [Link]

-

da Silva, A. B., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(1). [Link]

-

Claramunt, R. M., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(7), 595-600. [Link]

-

Lesot, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 416-421. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, Kh. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

-

Z. Dega-Szafran, M. Szafran. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(8), 529-533. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

Del Bene, J. E., & Elguero, J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784-789. [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Szafran, M., & Brzezinski, B. (1983). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

I, Y., & S, Y. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(6), 843-846. [Link]

-

D'Agosto, M. A., et al. (2010). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of the American Oil Chemists' Society, 87, 1145-1151. [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7858. [Link]

-

ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. [Link]

-

Anglada, J. M., et al. (2016). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Science, 7(2), 1269-1275. [Link]

-

Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Hierso, J. C., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(6), 835-842. [Link]

-

Trofimenko, S. (1999). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews, 93(3), 943-980. [Link]

-

PubChem. (n.d.). ethyl 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylate. [Link]

-

Elguero, J., et al. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 42(8), 679-684. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

UCL. (n.d.). Chemical shifts. [Link]

-

El-Gazzar, M. G., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 20, 1-21. [Link]

-

University of Calgary. (n.d.). CSD Solution #13. [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [PDF] A theoretical study of multinuclear coupling constants in pyrazoles | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. thieme-connect.de [thieme-connect.de]

- 12. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

<

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document offers a detailed interpretation of the chemical shifts, underpinned by fundamental NMR principles and supported by empirical data and computational predictions. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the causality behind experimental choices, present a self-validating protocol for spectral acquisition, and provide a thorough assignment of the carbon signals.

Introduction

This compound is a molecule that incorporates three key pharmacophoric fragments: a pyridine ring, a pyrazole ring, and an ethyl carboxylate group. This combination of heterocycles and a flexible ester chain makes it a versatile scaffold in the design of novel therapeutic agents. The precise characterization of such molecules is paramount, and ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of the carbon framework. Understanding the electronic environment of each carbon atom provides invaluable insights into the molecule's structure, reactivity, and potential interactions with biological targets. This guide will walk through the complete process of ¹³C NMR analysis, from sample preparation to final spectral assignment.

PART 1: Fundamental Principles of ¹³C NMR for Heterocyclic Systems

The ¹³C NMR spectrum of this compound is governed by the interplay of electronic effects from the constituent functional groups. The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment.

Key Influencing Factors:

-

Electronegativity: The nitrogen atoms within the pyridine and pyrazole rings are more electronegative than carbon, leading to a deshielding effect on the adjacent carbon atoms. This results in their signals appearing at a higher chemical shift (downfield).

-

Resonance and Aromaticity: Both the pyridine and pyrazole rings are aromatic, meaning they possess a delocalized π-electron system. This aromaticity influences the shielding of the ring carbons. The distribution of electron density, dictated by the positions of the nitrogen atoms and substituents, is a primary determinant of the observed chemical shifts.

-

Inductive Effects: The ethyl carboxylate group exerts a significant influence on the pyrazole ring. The carbonyl carbon (C=O) is strongly deshielded due to the electronegativity of the two oxygen atoms. The ester group as a whole is electron-withdrawing, which affects the electron density of the pyrazole ring.

-

Anisotropic Effects: The π-electron clouds of the aromatic rings generate local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation.

A thorough understanding of these principles is crucial for the accurate interpretation of the spectrum and the confident assignment of each carbon signal.

PART 2: Spectral Analysis and Signal Assignment

The complete assignment of the ¹³C NMR spectrum requires a systematic approach, often supplemented by computational predictions and two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous confirmation. For the purpose of this guide, we will focus on the interpretation of the 1D ¹³C spectrum, referencing typical chemical shift ranges for similar structural motifs.

Molecular Structure with Carbon Numbering:

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shifts and Assignments:

The following table summarizes the expected chemical shift ranges for each carbon atom in this compound, based on established data for pyridine, pyrazole, and ethyl carboxylate moieties.[1][2][3] Actual experimental values may vary slightly depending on the solvent and concentration.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl Group | ||

| -C H₃ | ~14 | Shielded sp³ carbon, typical for a terminal methyl group in an ethyl ester.[3] |

| -O-C H₂- | ~61 | sp³ carbon attached to an electronegative oxygen atom, resulting in a downfield shift.[3] |

| Carboxylate | ||

| -C =O | ~160-165 | Carbonyl carbon of an ester, highly deshielded due to the two adjacent oxygen atoms. |

| Pyrazole Ring | ||

| C3 | ~140-145 | Influenced by the adjacent nitrogen (N2) and the C4-substituent. |

| C4 | ~110-115 | Shielded relative to other pyrazole carbons, but influenced by the electron-withdrawing carboxylate group. |

| C5 | ~135-140 | Adjacent to the linking nitrogen (N1) and influenced by the pyridine ring. |

| Pyridine Ring | ||

| C2' | ~150-155 | Attached directly to the pyrazole ring, significantly deshielded by the adjacent nitrogen (N'). |

| C3' | ~120-125 | Less affected by the nitrogen compared to C2' and C6'. |

| C4' | ~138-142 | Para to the nitrogen, experiencing moderate deshielding. |

| C5' | ~118-123 | Meta to the nitrogen, generally the most shielded of the pyridine ring carbons. |

| C6' | ~148-152 | Alpha to the nitrogen, strongly deshielded. |

Distinguishing Between Similar Signals:

To differentiate between the various aromatic carbons, particularly those within the pyridine and pyrazole rings, advanced NMR techniques are invaluable.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for identifying the multiplicity of each carbon signal.[4][5]

-

CH and CH₃ signals will appear as positive peaks.

-

CH₂ signals will appear as negative peaks.

-

Quaternary carbons (C) will be absent.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s), providing a definitive link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular fragments.

PART 3: Experimental Protocol and Data Processing

A robust and reproducible experimental protocol is the foundation of high-quality NMR data.

Experimental Workflow:

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-50 mg of this compound. The higher end of this range is preferable for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.[6][7]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.

-

To ensure the removal of any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[7][8]

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Optimize the magnetic field homogeneity through a process called shimming. This is critical for obtaining sharp spectral lines.

-

Select a standard ¹³C{¹H} pulse program (proton-decoupled).

-

Key acquisition parameters to consider:

-

Spectral Width: Ensure the spectral width is large enough to encompass all expected carbon signals (typically 0-220 ppm).

-

Acquisition Time: A longer acquisition time will result in better resolution.

-

Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) is necessary to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, though less critical for simple structural confirmation.

-

Number of Scans: Due to the low sensitivity of ¹³C NMR, a large number of scans (from hundreds to thousands) will be required to achieve an acceptable signal-to-noise ratio. This can range from 30 minutes to several hours of acquisition time.

-

-

-

Data Processing:

-

The raw data, known as the Free Induction Decay (FID), is processed using specialized NMR software.[9][10][11][12][13]

-

Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure that all peaks have the correct absorptive Lorentzian shape.

-

Baseline Correction: A polynomial function is applied to correct for any distortions in the baseline.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Peak Picking: The chemical shifts of all observed peaks are identified and listed.

-

PART 4: Troubleshooting and Advanced Considerations

-

Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans or use a more concentrated sample.[14]

-

Overlapping Signals: In cases of severe signal overlap in the aromatic region, 2D NMR experiments (HSQC, HMBC) are essential for definitive assignments.

-

Solvent Effects: Be aware that the choice of solvent can induce small changes in chemical shifts. For comparative studies, it is crucial to use the same solvent consistently.

-